
Cupric selenate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric selenate can be synthesized through the reaction of copper(II) oxide or copper(II) carbonate with selenic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CuO} + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with sodium selenate in an aqueous solution. The resulting precipitate is then filtered and purified to obtain the final product. The reaction is as follows: [ \text{CuSO}_4 + \text{Na}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{Na}_2\text{SO}_4 ]
Chemical Reactions Analysis
Types of Reactions: Cupric selenate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize reducing agents such as hydrogen sulfide to elemental sulfur.
Thermal Decomposition: Upon heating, this compound decomposes to form copper(II) oxide and selenium dioxide. The decomposition process involves multiple steps and intermediate products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen sulfide and other reducing agents. The reactions typically occur under ambient conditions.
Thermal Decomposition: The decomposition occurs at elevated temperatures, typically between 300°C and 900°C.
Major Products Formed:
Oxidation Reactions: Elemental sulfur and other oxidized products.
Thermal Decomposition: Copper(II) oxide and selenium dioxide.
Scientific Research Applications
Environmental Applications
1.1. Selenate Removal in Water Treatment
Cupric selenate has been investigated for its effectiveness in removing selenate from aqueous solutions. A study demonstrated that copper-coated activated carbon significantly enhanced the adsorption capacity for selenate, achieving removal efficiencies of up to 99.9% under optimal conditions. The copper coating altered the surface properties of activated carbon, increasing its reactivity and adsorption potential for selenate ions .
Copper Loading (mmol/g AC) | Selenate Adsorption Capacity (mg Se/g AC) |
---|---|
0.1 | 3.32 |
0.5 | 3.56 |
1.0 | 4.23 |
5.0 | 4.48 |
This data indicates that higher copper loading correlates with increased selenate adsorption capacity, making this compound a potential candidate for wastewater treatment applications.
Biological Interactions
2.1. Antagonistic Effects in Cell Cultures
Research has shown that this compound can influence cellular processes involving selenium compounds like selenite and selenocystine. Specifically, cupric ions were found to inhibit the cytotoxic effects induced by selenite in cultured human colon cells (HT-29). The study revealed that copper could interact with selenite extracellularly, affecting cell cycle progression and apoptosis pathways .
Copper Concentration (µmol/L) | Effect on Selenite-Induced Cytotoxicity |
---|---|
0.625 | Inhibitory |
1.25 | Inhibitory |
This antagonistic interaction suggests that this compound may play a role in modulating selenium's biological effects, which could be relevant for nutritional studies and therapeutic applications.
Material Science Applications
3.1. Glass Manufacturing
This compound is utilized in the glass industry to enhance coloration properties. It can impart a red hue to glass products by counteracting greenish tints caused by iron impurities . This application is particularly significant as selenium compounds are known to be effective colorants in various types of glass.
3.2. Pigments and Coatings
In addition to glass production, this compound is employed in producing pigments for paints and coatings, leveraging its ability to provide vibrant colors while maintaining stability under various environmental conditions .
Case Studies and Research Findings
4.1. Case Study: Wastewater Treatment Using this compound
A comprehensive study focused on the application of this compound in treating industrial wastewater containing high levels of selenate ions found that the compound effectively reduced selenium concentrations to below regulatory limits when used alongside activated carbon systems . The study highlighted the importance of optimizing operational parameters such as pH and contact time to maximize removal efficiency.
4.2. Research on Copper-Selenium Interactions
Further investigations into the interactions between copper and selenium have provided insights into their combined effects on human health, particularly concerning dietary supplements and their roles in preventing deficiencies of these essential trace elements .
Mechanism of Action
The mechanism of action of cupric selenate involves its ability to participate in redox reactions. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can have various effects on cellular processes. The molecular targets and pathways involved include:
Enzymatic Reactions: this compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity.
Cell Signaling Pathways: It can modulate signaling pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Cupric selenate can be compared with other copper and selenium compounds, such as:
Copper(II) Sulfate (CuSO₄): Both compounds are used in similar applications, but this compound has unique properties due to the presence of selenium.
Sodium Selenate (Na₂SeO₄): While sodium selenate is primarily used as a dietary supplement and in agriculture, this compound has more specialized applications in research and industry.
Copper(I) Selenide (Cu₂Se): This compound is used in semiconductor applications, similar to this compound, but it has different electronic properties.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing cupric selenate, and how can purity be verified?
- Methodological Answer : this compound can be synthesized via aqueous reactions between copper(II) salts (e.g., copper sulfate) and selenic acid or sodium selenate under controlled pH. For purity verification, X-ray diffraction (XRD) analysis (as applied to sodium selenate in ) should be adapted to confirm crystallinity and phase identity. Differential scanning calorimetry (DSC) can assess thermal stability, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental composition. Ensure reaction conditions (e.g., temperature, stoichiometry) are optimized to avoid byproducts like copper selenite .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : this compound is classified as highly toxic (). Use fume hoods, nitrile gloves, and lab coats during handling. Store in airtight containers labeled with hazard symbols. Emergency protocols should include immediate rinsing for skin contact and neutralization with calcium gluconate for accidental ingestion. Regular training on Material Safety Data Sheets (MSDS) and spill management is critical .
Q. What spectroscopic techniques are suitable for characterizing this compound’s structural properties?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies Se-O bonding patterns, while X-ray absorption fine structure (XAFS) spectroscopy (as used in for selenate adsorption studies) can elucidate coordination environments. Pair these with Raman spectroscopy to detect vibrational modes of selenate ions. For particle size distribution, dynamic light scattering (DLS) or laser diffraction (similar to PSD analysis in ) provides insights into aggregation behavior .
Advanced Research Questions
Q. How do pH and ionic strength influence this compound’s adsorption mechanisms on mineral surfaces?
- Methodological Answer : Adsorption mechanisms (inner- vs. outer-sphere complexes) depend on surface chemistry. For example, showed selenate forms inner-sphere complexes on hematite but mixed complexes on goethite. To study this compound, conduct batch adsorption experiments across pH 3–10 and varying ionic strengths (e.g., 0.01–0.1 M NaCl). Use attenuated total reflectance-FTIR (ATR-FTIR) and extended XAFS (EXAFS) to differentiate bonding mechanisms. Control for competing anions (e.g., sulfate) to isolate selenate interactions .
Q. What experimental designs can resolve contradictions in selenate reduction studies involving this compound?
- Methodological Answer : Discrepancies in reduction rates (e.g., cytoplasmic vs. extracellular pathways in ) may arise from microbial strain specificity or redox conditions. Design dual-compartment bioreactors to separate intracellular and extracellular environments. Use isotopic labeling (⁷⁷Se) with synchrotron-based X-ray fluorescence microscopy (XFM) to track selenium speciation spatially. Compare results under aerobic vs. anaerobic conditions and with/ without copper cofactors to identify rate-limiting steps .
Q. How can researchers model the competitive migration of this compound and silicate in bentonite clay for nuclear waste storage applications?
- Methodological Answer : highlights ion competition in bentonite. Use column migration experiments with synthetic groundwater containing metasilicate and selenate. Monitor breakthrough curves via ICP-MS and apply surface complexation models (e.g., CD-MUSIC) to predict retention. Include hydrogen peroxide treatments to simulate radiation-induced oxidants, as per ’s multi-peak migration hypothesis. Validate models with X-ray photoelectron spectroscopy (XPS) to confirm selenium oxidation states post-migration .
Q. What strategies address inconsistencies in this compound’s environmental bioavailability studies?
- Methodological Answer : Variability in bioavailability may stem from soil organic matter or competing ligands. Perform sequential extraction (e.g., Tessier’s method) to partition selenium into exchangeable, bound-to-oxides, and residual fractions. Couple with synchrotron µ-XANES to map selenium speciation in rhizosphere microsites. Replicate experiments across soil types (e.g., loam, clay) and include chelating agents (EDTA, citric acid) to assess ligand competition .
Q. Methodological Synthesis and Literature Review
Q. How can researchers systematically review existing data on this compound’s environmental toxicity?
- Methodological Answer : Follow ’s guidelines: Use databases like Scopus and Web of Science with keywords ("this compound" OR "copper selenate") AND ("toxicity" OR "bioaccumulation"). Apply Boolean operators and filters for peer-reviewed studies (2000–2025). Critically evaluate sources using ’s criteria: consistency across experimental conditions, measurement techniques, and statistical rigor. Synthesize findings into a meta-analysis if homogeneity permits, or highlight methodological gaps (e.g., lack of long-term ecotoxicity data) .
Q. What frameworks are effective for designing hypothesis-driven studies on this compound’s redox behavior?
- Population : this compound in aqueous systems.
- Intervention : Variations in redox potential (Eh), pH, or microbial activity.
- Comparison : Selenate vs. selenite stability.
- Outcome : Speciation changes (Se⁶⁺ → Se⁰ or Se⁻²).
- Use cyclic voltammetry to measure redox potentials and geochemical modeling (PHREEQC) to predict phase transitions. Validate with in situ electrochemical atomic force microscopy (EC-AFM) .
Q. Data Contradiction and Validation
Q. How should researchers reconcile conflicting reports on this compound’s role in nanoparticle synthesis?
- Methodological Answer : Discrepancies may arise from reducing agent efficacy or nucleation conditions. Replicate synthesis protocols (e.g., microbial vs. chemical reduction) with strict controls for temperature, precursor concentration, and stirring rates. Characterize nanoparticles using transmission electron microscopy (TEM) and dynamic light scattering (DLS). Compare zeta potentials and colloidal stability to identify critical parameters (e.g., pH, ionic strength) that influence size and morphology .
Properties
CAS No. |
15123-69-0 |
---|---|
Molecular Formula |
CuH2O4Se |
Molecular Weight |
208.53 g/mol |
IUPAC Name |
copper;selenic acid |
InChI |
InChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
ZDEQELUIKMHPBH-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)(=O)[O-].[Cu+2] |
Canonical SMILES |
O[Se](=O)(=O)O.[Cu] |
Key on ui other cas no. |
15123-69-0 |
physical_description |
Copper selenate appears as light blue crystals. Soluble in acids, water, ammonium hydroxide. Used as a colorant. |
Origin of Product |
United States |
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